molecular formula C18H17FN2 B5670102 2-[(4-Fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

2-[(4-Fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

Cat. No.: B5670102
M. Wt: 280.3 g/mol
InChI Key: OCUXXASCMKETMU-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorophenyl group attached to a tetrahydropyridoindole structure, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-[(4-Fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can be achieved through various synthetic routes. One common method involves the condensation of an appropriate indole derivative with a fluorophenylmethyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow techniques and automated processes to enhance efficiency and yield.

Chemical Reactions Analysis

2-[(4-Fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, nitro compounds

The major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-[(4-Fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole has been investigated for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-[(4-Fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2/c19-14-7-5-13(6-8-14)11-21-10-9-16-15-3-1-2-4-17(15)20-18(16)12-21/h1-8,20H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUXXASCMKETMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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